molecular formula C7H16N2 B2938957 3-(1-Methylazetidin-3-yl)propan-1-amine CAS No. 1501401-74-6

3-(1-Methylazetidin-3-yl)propan-1-amine

Cat. No.: B2938957
CAS No.: 1501401-74-6
M. Wt: 128.219
InChI Key: VJKITLMBBJGAKO-UHFFFAOYSA-N
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Description

3-(1-Methylazetidin-3-yl)propan-1-amine is a chemical compound with the molecular formula C7H16N2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylazetidin-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloropropylamine with methylamine in the presence of a base can lead to the formation of the azetidine ring.

    Introduction of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the azetidine intermediate with 1-bromopropane in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylazetidin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(1-Methylazetidin-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylazetidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethylazetidin-3-yl)propan-1-amine
  • 3-(1-Propylazetidin-3-yl)propan-1-amine
  • 3-(1-Butylazetidin-3-yl)propan-1-amine

Uniqueness

3-(1-Methylazetidin-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a methyl group on the azetidine ring

Properties

IUPAC Name

3-(1-methylazetidin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-7(6-9)3-2-4-8/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKITLMBBJGAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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